Acetyl carboxymethyl stearoyl glycine
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Overview
Description
Acetyl carboxymethyl stearoyl glycine is a compound that belongs to the family of fatty acid amides These compounds are characterized by the presence of a fatty acid linked to an amino acid through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl carboxymethyl stearoyl glycine typically involves the reaction of glycine with stearic acid and acetic anhydrideThe reaction conditions often include the use of solvents like benzene or ether and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetyl carboxymethyl stearoyl glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyl or stearoyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound.
Scientific Research Applications
Acetyl carboxymethyl stearoyl glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: It is used in the production of cosmetics, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of acetyl carboxymethyl stearoyl glycine involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to receptors or enzymes, thereby influencing signaling pathways and metabolic activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Acetyl carboxymethyl stearoyl glycine can be compared with other similar compounds, such as:
- N-arachidonoyl glycine
- N-palmitoyl glycine
- N-stearoyl glycine
These compounds share structural similarities but differ in their fatty acid components and specific functional properties. This compound is unique due to its specific combination of acetyl, carboxymethyl, and stearoyl groups, which confer distinct chemical and biological characteristics .
Properties
CAS No. |
70938-21-5 |
---|---|
Molecular Formula |
C22H41NO5 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-[carboxymethyl(octadecanoyl)amino]acetic acid |
InChI |
InChI=1S/C22H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)23(18-21(25)26)19-22(27)28/h2-19H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
FGNQANUXUCVISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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